molecular formula C10H11NO4 B14023288 Methyl 4-[(methylcarbamoyl)oxy]benzoate CAS No. 21998-12-9

Methyl 4-[(methylcarbamoyl)oxy]benzoate

Cat. No.: B14023288
CAS No.: 21998-12-9
M. Wt: 209.20 g/mol
InChI Key: BKFZHVOKDABWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(methylcarbamoyl)oxy]benzoate is an organic compound with the molecular formula C10H11NO3. It is a derivative of benzoic acid and is characterized by the presence of a methylcarbamoyl group attached to the benzoate structure. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(methylcarbamoyl)oxy]benzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-hydroxybenzoate with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(methylcarbamoyl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(methylcarbamoyl)oxy]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(methylcarbamoyl)oxy]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: A precursor in the synthesis of methyl 4-[(methylcarbamoyl)oxy]benzoate.

    Methyl 4-aminobenzoate: A related compound with an amino group instead of a carbamoyl group.

    Ethyl 4-[(methylcarbamoyl)oxy]benzoate: An ethyl ester analog with similar properties.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

21998-12-9

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 4-(methylcarbamoyloxy)benzoate

InChI

InChI=1S/C10H11NO4/c1-11-10(13)15-8-5-3-7(4-6-8)9(12)14-2/h3-6H,1-2H3,(H,11,13)

InChI Key

BKFZHVOKDABWQH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.